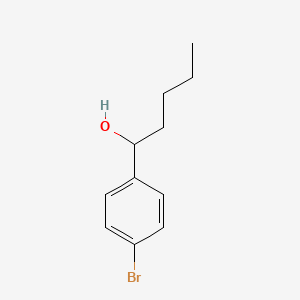

1-(4-Bromophenyl)pentan-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

76287-54-2 |

|---|---|

Molecular Formula |

C11H15BrO |

Molecular Weight |

243.14 g/mol |

IUPAC Name |

1-(4-bromophenyl)pentan-1-ol |

InChI |

InChI=1S/C11H15BrO/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8,11,13H,2-4H2,1H3 |

InChI Key |

YEQYKXAXIPLBSH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C1=CC=C(C=C1)Br)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Bromophenyl Pentan 1 Ol

Strategies for Carbon-Carbon Bond Formation

The construction of the fundamental carbon skeleton of 1-(4-Bromophenyl)pentan-1-ol can be achieved through two primary pathways: the reduction of a ketone precursor or the addition of an organometallic reagent to an aldehyde.

Reductive Methods from Ketone Precursors

A common and straightforward approach to synthesizing this compound involves the reduction of its corresponding ketone, 1-(4-bromophenyl)pentan-1-one oakwoodchemical.com. This transformation is typically accomplished using standard chemical reducing agents. Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose, readily converting the carbonyl group to a secondary alcohol jbiochemtech.com. This method is advantageous due to the commercial availability of the ketone precursor and the high yields generally associated with such reductions.

Table 1: Reductive Methods from Ketone Precursor

| Precursor | Reagent | Product |

|---|

Organometallic Approaches (e.g., Grignard, Organolithium)

Organometallic reagents provide a powerful method for carbon-carbon bond formation, allowing for the direct construction of the alcohol from an aldehyde. The Grignard reaction is a well-established protocol for this synthesis. Specifically, 4-bromobenzaldehyde (B125591) can be treated with pentylmagnesium bromide to yield this compound . This reaction involves the nucleophilic addition of the pentyl group from the Grignard reagent to the electrophilic carbonyl carbon of the aldehyde.

Similarly, organolithium reagents can be employed. While direct literature for the target molecule is sparse, analogous reactions, such as the synthesis of 1-([1,1'-biphenyl]-4-yl)propan-1-ol using phenyllithium, demonstrate the feasibility of this approach semanticscholar.org. The reaction of 4-bromobenzaldehyde with pentyllithium would be expected to produce the desired alcohol.

Table 2: Organometallic Synthesis Strategies

| Aldehyde Precursor | Organometallic Reagent | Product |

|---|---|---|

| 4-Bromobenzaldehyde | Pentylmagnesium Bromide | This compound |

Stereoselective Synthesis of this compound Enantiomers

As this compound is a chiral molecule, the production of single enantiomers is of significant interest for applications in pharmaceuticals and fine chemicals. Stereoselective synthesis is primarily achieved through asymmetric reduction of the ketone precursor or by using chiral catalysts.

Asymmetric Reduction Techniques

Biocatalysis has emerged as a highly effective and environmentally friendly method for the asymmetric reduction of prochiral ketones. A wide array of microorganisms and plant-based systems have been shown to reduce 4'-bromoacetophenone, a close structural analog, to its corresponding chiral alcohol with high enantioselectivity. These methods are directly applicable to the synthesis of enantiopure this compound from 1-(4-bromophenyl)pentan-1-one.

Whole-cell biocatalysis using various yeast and fungi strains can produce either the (R) or (S) enantiomer with excellent conversions and high enantiomeric excess (e.e.). For instance, Geotrichum candidum, Aspergillus niger, and Trichoderma harzianum have been reported to produce the (R)-enantiomer, while Rhodotorula rubra and Rhodotorula minuta yield the (S)-enantiomer researchgate.net.

Plant tissues have also been successfully employed as biocatalysts. Garlic (Allium sativum) has been used for the asymmetric reduction of 4'-bromoacetophenone, affording the chiral alcohol with up to 75% yield and 92% e.e. jbiochemtech.com. Other studies have utilized plant tissues from Cynara scolumus L. (artichoke) and Terfezia sp. (desert truffles) to achieve high enantioselectivity in the reduction of haloacetophenones biomedpharmajournal.org.

Table 3: Asymmetric Bioreduction of Ketone Precursors

| Biocatalyst | Substrate Analog | Enantiomer | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |

|---|---|---|---|---|---|

| Geotrichum candidum | 4'-Bromoacetophenone | R | >99 | >99 | researchgate.net |

| Rhodotorula rubra | 4'-Bromoacetophenone | S | >99 | >99 | researchgate.net |

| Aspergillus niger | 4'-Bromoacetophenone | R | >99 | >99 | researchgate.net |

| Garlic (Allium sativum) | 4'-Bromoacetophenone | Not specified | 65-75 | 86-92 | jbiochemtech.com |

Chiral Catalyst-Mediated Transformations

Beyond biocatalysis, synthetic chiral catalysts offer precise control over stereochemistry. These methods include the use of small organic molecules (organocatalysts) or metal complexes with chiral ligands.

One prominent example is the enantioselective addition of dialkylzinc reagents to aldehydes, catalyzed by chiral β-amino alcohols. The synthesis of (S)-1-(4-Bromophenyl)propan-1-ol has been achieved with high yield (>95%) and an impressive 97% e.e. using a chiral β-amino alcohol ligand anchored on functionalized magnetite nanoparticles to catalyze the addition of diethylzinc (B1219324) to 4-bromobenzaldehyde semanticscholar.org. This methodology can be adapted for the synthesis of the corresponding pentan-1-ol derivative.

Asymmetric reduction of the ketone precursor can also be accomplished using chemical catalysts. For example, the reduction of related bromoketones has been achieved using borane (B79455) (BH₃) modified with chiral auxiliaries derived from S-proline, although with moderate enantioselectivity mdpi.com. Another approach involves chiral phosphoric acid derivatives to modify boron reagents, leading to high yield and e.e. mdpi.com. Furthermore, specific enzymes, such as engineered secondary alcohol dehydrogenases (SADH), can be used as isolated catalysts to achieve high enantiopurity nih.gov.

Table 4: Chiral Catalyst-Mediated Enantioselective Synthesis

| Catalytic System | Reaction Type | Substrate | Product | Enantiomeric Excess (e.e.) (%) | Reference |

|---|---|---|---|---|---|

| Chiral β-amino alcohol / Diethylzinc | Alkyl addition | 4-Bromobenzaldehyde | (S)-1-(4-Bromophenyl)propan-1-ol | 97 | semanticscholar.org |

| BH₃ / S-proline derivative | Ketone reduction | 2-bromo-4'-bromoacetophenone | (S)-2-bromo-1-(4'-bromophenyl)ethan-1-ol | 46 | mdpi.com |

Advanced Synthetic Protocols

Advanced synthetic strategies often aim to increase molecular complexity or improve reaction efficiency and sustainability. For derivatives of this compound, modern cross-coupling reactions can be employed. For example, the bromo-substituent on the phenyl ring serves as a functional handle for palladium-catalyzed reactions such as Stille or Sonogashira couplings. These reactions can be performed on the ketone precursor, 1-(4-bromophenyl)pentan-1-one, to introduce diverse aryl, heteroaryl, or alkynyl groups before the final reduction to the alcohol nih.gov.

Furthermore, the field of photoredox catalysis offers novel pathways for bond formation under mild conditions. While a direct application to this compound is not widely reported, visible-light-induced protocols for related transformations, such as the alkylarylation of alkenes, represent the frontier of synthetic methodology and could potentially be adapted for its synthesis in the future rsc.org.

Flow Chemistry Applications in this compound Synthesis

While specific literature detailing the flow synthesis of this compound is not abundant, the principles and advantages of flow chemistry are widely applied to structurally similar compounds, demonstrating its potential for this target molecule. Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, offers significant improvements over traditional batch processing.

Advanced synthesis of related halohydrins utilizes continuous flow microreactor systems, which provide superior control over reaction parameters and enhance safety, particularly when handling reactive species like organolithium reagents. For instance, reacting organolithium reagents with haloketones in stainless steel microtube reactors at controlled temperatures (e.g., 0 °C) allows for the continuous and scalable production of halohydrins. This methodology is directly applicable to the synthesis of this compound, which is often prepared from the corresponding ketone, 1-(4-bromophenyl)pentan-1-one.

These examples underscore the primary advantages of adopting a flow chemistry approach:

Enhanced Safety: Better management of reaction exotherms and the ability to handle highly reactive intermediates safely. mdpi.comacs.org

Improved Yield and Purity: Precise control over stoichiometry, residence time, and temperature minimizes the formation of side products.

Scalability: Continuous production allows for easier scaling from laboratory to industrial quantities without significant process redevelopment. beilstein-journals.org

Reduced Reaction Times: Significant acceleration of reaction rates due to superior heat and mass transfer. beilstein-journals.org

The table below illustrates the stark contrast in efficiency often observed between batch and flow chemistry protocols for analogous reactions.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of this compound and related compounds can be made more sustainable by incorporating these principles.

Catalysis: One of the core tenets of green chemistry is the use of catalysts to increase reaction efficiency and reduce waste. researchgate.net For the synthesis of chiral alcohols, catalytic enantioselective methods are paramount. A notable example is the synthesis of the related compound, (S)-1-(4-Bromophenyl)propan-1-ol, which was achieved with over 95% yield and 97% enantiomeric excess (ee) using a linear β-amino alcohol catalyst anchored on functionalized magnetite nanoparticles. rsc.org This approach allows for the easy recovery and reuse of the catalyst. rsc.org Furthermore, the use of non-toxic, biodegradable organocatalysts like citric acid has been demonstrated in reactions involving 1-(4-bromophenyl) precursors, offering a cost-effective and environmentally friendly alternative. researchgate.net

Benign Solvents: Traditional organic synthesis often relies on volatile and hazardous organic solvents. A key green objective is to replace these with safer alternatives like water. researchgate.net Research has shown that aldol (B89426) reactions involving arylglyoxals and ketones can be successfully performed in water using a catalytic amount of DABCO, yielding the desired products in moderate to high yields. researchgate.net This method avoids the environmental and health hazards associated with organic solvents. researchgate.net

Solventless Reactions: An even greener approach is to eliminate the solvent entirely. Solventless, or solid-state, reactions can minimize waste and simplify product purification. The Wittig reaction, a common method for carbon-carbon bond formation, can be performed without a solvent by grinding the reactants—such as benzyltriphenylphosphonium (B107652) chloride, 4-bromobenzaldehyde, and potassium phosphate—together in a mortar and pestle. mygreenlab.org

The following table summarizes various green chemistry approaches applicable to the synthesis of this compound and its analogs.

Chemical Reactivity and Derivatization of 1 4 Bromophenyl Pentan 1 Ol

Transformations Involving the Hydroxyl Group

The secondary hydroxyl group is the most reactive site in the molecule, readily participating in oxidation, etherification, esterification, and nucleophilic substitution reactions.

The secondary alcohol group of 1-(4-Bromophenyl)pentan-1-ol can be oxidized to the corresponding ketone, 1-(4-bromophenyl)pentan-1-one. This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can be employed for this purpose, each with its own set of advantages regarding reaction conditions and selectivity.

Commonly used reagents for this type of oxidation include pyridinium chlorochromate (PCC), Swern oxidation reagents (oxalyl chloride, DMSO, and a hindered base), and the Dess-Martin periodinane (DMP). These methods are known for their mild conditions and high yields in converting secondary alcohols to ketones.

Table 1: Common Oxidation Reactions of Secondary Alcohols

| Oxidizing Agent | Typical Reaction Conditions | Product |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂), room temperature | Ketone |

| Swern Oxidation (COCl)₂, DMSO, Et₃N | Dichloromethane (CH₂Cl₂), -78 °C to room temperature | Ketone |

While specific studies on the oxidation of this compound are not extensively detailed in the provided search results, the general reactivity of secondary benzylic alcohols suggests that these reagents would be effective.

The hydroxyl group of this compound can be converted into an ether or an ester functional group through various synthetic methodologies.

Etherification: The Williamson ether synthesis provides a classic and versatile method for preparing ethers. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For this compound, treatment with a strong base like sodium hydride followed by the addition of an alkyl halide (e.g., methyl iodide or ethyl bromide) would yield the corresponding ether.

Esterification: Esters can be synthesized from this compound through several methods. The Fischer esterification involves the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst. For instance, reacting this compound with acetic acid would produce 1-(4-bromophenyl)pentyl acetate.

Alternatively, the Steglich esterification offers a milder approach, using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the reaction between the alcohol and a carboxylic acid at room temperature. A supporting information document for a study on Steglich-type esterifications describes the synthesis of a similar compound, 1-(4-bromophenyl)ethyl 2-phenylacetate, from 1-(4-bromophenyl)ethan-1-ol and phenylacetic acid, highlighting the applicability of this method to related structures.

Table 2: Representative Etherification and Esterification Reactions

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Williamson Ether Synthesis | 1. NaH2. Alkyl Halide (R-X) | Ether (R-O-CH(C₄H₉)(C₆H₄Br)) |

| Fischer Esterification | Carboxylic Acid (R-COOH), H⁺ catalyst | Ester (R-COO-CH(C₄H₉)(C₆H₄Br)) |

The hydroxyl group can be transformed into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions at the benzylic carbon. For example, reaction with thionyl chloride (SOCl₂) could convert the alcohol into the corresponding chloride. This alkyl halide can then be subjected to substitution by a variety of nucleophiles.

A common and useful transformation is the introduction of an azide group using sodium azide (NaN₃). The resulting alkyl azide can then be readily reduced to a primary amine. This two-step process provides a valuable route to chiral amines from chiral alcohols.

Reactivity of the Pentane Chain

While the hydroxyl group is the primary site of reactivity, the aliphatic pentane chain also offers opportunities for functionalization.

Aromatic Ring Transformations

The 4-bromophenyl group provides a handle for a variety of transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Reactions such as the Suzuki-Miyaura coupling (using boronic acids) and the Buchwald-Hartwig amination (using amines) are powerful methods for modifying the aromatic ring. By employing a suitable palladium catalyst and reaction conditions, the bromine atom can be replaced with a wide range of substituents. For instance, a Suzuki coupling with phenylboronic acid would yield a biphenyl (B1667301) derivative, while a Buchwald-Hartwig amination with a primary or secondary amine would introduce a nitrogen-based substituent. These reactions significantly expand the structural diversity of molecules that can be accessed from this compound.

Table 3: Common Cross-Coupling Reactions for Aryl Bromides

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Boronic Acid (R-B(OH)₂) | Pd catalyst, base | Aryl-Aryl or Aryl-Alkyl |

Electrophilic Aromatic Substitution on the Bromophenyl Moiety

The benzene ring of this compound is subject to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic compounds. The position of substitution on the ring is directed by the two existing substituents: the bromo group and the 1-hydroxypentyl group.

Directing Effects : The bromine atom is a deactivating substituent, meaning it makes the aromatic ring less reactive towards electrophiles than benzene itself. latech.edu This is due to its strong electron-withdrawing inductive effect. However, it is an ortho, para-director because it can donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during the substitution at these positions. libretexts.orgorganicchemistrytutor.com The 1-hydroxypentyl group, being an alkyl group with a hydroxyl substituent, is generally considered an activating group and is also an ortho, para-director. stackexchange.com Activating groups increase the electron density of the ring, making it more nucleophilic and thus more reactive in electrophilic substitution reactions. wikipedia.org

Positional Selectivity : In this compound, the para position relative to the 1-hydroxypentyl group is already occupied by the bromine atom. Therefore, electrophilic attack is directed to the positions ortho to the 1-hydroxypentyl group (C2 and C6) and ortho to the bromo group (C3 and C5). Given that the 1-hydroxypentyl group is activating and the bromo group is deactivating, the substitution will preferentially occur at the positions activated by the stronger activating group, which are the positions ortho to the 1-hydroxypentyl group.

Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric acid and sulfuric acid) and halogenation (using a halogen with a Lewis acid catalyst). The general mechanism involves two main steps: the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation, followed by the removal of a proton to restore aromaticity. libretexts.orgmasterorganicchemistry.com

| Reaction | Reagents | Typical Product | Directing Influence |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(4-Bromo-2-nitrophenyl)pentan-1-ol | Substitution occurs ortho to the activating 1-hydroxypentyl group. |

| Bromination | Br₂, FeBr₃ | 1-(2,4-Dibromophenyl)pentan-1-ol | Substitution occurs ortho to the activating 1-hydroxypentyl group. |

| Sulfonation | SO₃, H₂SO₄ | 5-Bromo-2-(1-hydroxypentyl)benzenesulfonic acid | Substitution occurs ortho to the activating 1-hydroxypentyl group. |

Metal-Catalyzed Cross-Coupling Reactions at the Bromo-position

The carbon-bromine bond in this compound is a key site for modification via metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The bromo-position on the phenyl ring serves as an electrophilic site, readily participating in reactions like the Suzuki, Heck, and Sonogashira couplings.

Suzuki Coupling : This reaction involves the cross-coupling of the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com The Suzuki reaction is widely used due to its mild reaction conditions and the commercial availability and low toxicity of many boronic acids. wikipedia.orgnih.gov This method can be used to introduce a wide variety of aryl, heteroaryl, alkyl, or alkenyl groups at the C4 position of the phenyl ring. nih.govmdpi.com

Heck Reaction : The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for the vinylation of aryl halides. mdpi.com The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org

Sonogashira Coupling : This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.orgjk-sci.com It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org The Sonogashira coupling is a reliable method for the synthesis of aryl-substituted alkynes. wikipedia.org

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | Biaryl derivative |

| Heck | Alkene (e.g., Styrene) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted alkene |

| Sonogashira | Terminal alkyne (e.g., Phenylacetylene) | Pd catalyst, Cu(I) co-catalyst, Amine base | Aryl-substituted alkyne |

Derivatization for Complex Molecule Synthesis

The structural features of this compound make it a valuable building block for the synthesis of more complex molecules, including various heterocyclic systems and polymeric materials.

Formation of Heterocyclic Derivatives (e.g., pyrazole, azetidine, tetrazole, pyrimidine)

The functional groups of this compound can be manipulated to serve as precursors for the construction of various heterocyclic rings.

Pyrazole : Pyrazoles can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. dergipark.org.trorganic-chemistry.org The this compound can be oxidized to the corresponding ketone, 1-(4-bromophenyl)pentan-1-one. This ketone can then be transformed into a 1,3-diketone, which can subsequently react with a hydrazine derivative to form a substituted pyrazole ring. orientjchem.org

Azetidine : Azetidines are four-membered nitrogen-containing heterocycles. magtech.com.cn Their synthesis often involves intramolecular cyclization reactions. pageplace.deorganic-chemistry.org For instance, the hydroxyl group of this compound could be converted into a good leaving group, and an amino group could be introduced elsewhere in the molecule to facilitate a nucleophilic substitution reaction that forms the azetidine ring. google.com

Tetrazole : 5-Substituted-1H-tetrazoles are often prepared from nitriles via cycloaddition with an azide source, such as sodium azide. organic-chemistry.orgnih.gov The bromo-substituent on this compound can be converted to a nitrile group (cyanodebromination), for example, using palladium-catalyzed cyanation. The resulting nitrile can then undergo a [3+2] cycloaddition with an azide to form the tetrazole ring. organic-chemistry.orggoogle.com

Pyrimidine : Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms. The synthesis of pyrimidine derivatives can be achieved from precursors containing the 4-bromophenyl group. atlantis-press.comresearchgate.net For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine is a key intermediate in the synthesis of various pyrimidine compounds and can be prepared from starting materials like methyl 2-(4-bromophenyl)acetate. atlantis-press.comresearchgate.net This highlights the utility of the bromophenyl moiety in constructing pyrimidine-based structures. nih.govgoogle.com

Preparation of Polymeric Precursors and Ligands

The presence of the reactive bromo-substituent allows this compound to be used as a monomer or a precursor to monomers for polymerization reactions.

Polymeric Precursors : Aryl halides are common precursors in the synthesis of conjugated polymers through cross-coupling polymerization reactions. For example, Ullmann-type coupling reactions of aryl halide precursors can be used to form polymeric chains. mdpi.com Similarly, palladium-catalyzed reactions like Suzuki or Heck polycondensation can utilize difunctionalized monomers. This compound, after modification to introduce a second reactive site, could serve as a monomer in the synthesis of polymers such as poly(arylene ether)s or other functional polymers. nsf.gov The bromo-functionality is crucial for these polymerization processes. acs.org

Ligands : The structure of this compound can be elaborated to create ligands for metal catalysts. The aromatic ring provides a rigid scaffold that can be functionalized with coordinating groups. For instance, the bromo-position can be used to introduce phosphine (B1218219) or other donor groups via cross-coupling reactions. The hydroxyl group can also be modified or used as a coordination site. Such ligands are essential in homogeneous catalysis, influencing the activity, selectivity, and stability of the catalyst.

Spectroscopic and Structural Elucidation of 1 4 Bromophenyl Pentan 1 Ol and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For a molecule like 1-(4-Bromophenyl)pentan-1-ol, with its distinct aromatic and aliphatic regions, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of proton (¹H) and carbon (¹³C) signals.

In the ¹H NMR spectrum, the aromatic protons of the 4-bromophenyl group typically manifest as a pair of doublets, characteristic of a para-substituted benzene ring. The proton attached to the carbon bearing the hydroxyl group (the carbinol proton) is expected to appear as a triplet, due to coupling with the adjacent methylene (CH₂) group of the pentyl chain. The remaining methylene and methyl protons of the pentyl group will present as multiplets and a triplet, respectively, in the upfield region of the spectrum.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, the COSY spectrum would show a cross-peak between the carbinol proton and the protons of the adjacent methylene group in the pentyl chain. Further correlations would be observed along the pentyl chain, from one methylene group to the next, and finally to the terminal methyl group. This confirms the sequence of the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum of this compound would allow for the direct assignment of each carbon atom in the molecule by linking it to its corresponding, and often more easily assigned, proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different parts of the molecule. For instance, in this compound, HMBC correlations would be expected between the carbinol proton and the aromatic carbon atoms, as well as the carbons of the pentyl chain, thereby confirming the connection between the aromatic ring and the pentyl alcohol moiety.

| Proton (¹H) | Expected Chemical Shift (ppm) | COSY Correlations | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

| Aromatic (2H) | ~7.5 | Aromatic (2H) | ~128-132 | Aromatic C, Carbinol C |

| Aromatic (2H) | ~7.2 | Aromatic (2H) | ~120-125 | Aromatic C, Carbinol C |

| CH-OH | ~4.6 | CH₂ (alpha) | ~75 | Aromatic C, CH₂ (alpha), CH₂ (beta) |

| CH₂ (alpha) | ~1.8 | CH-OH, CH₂ (beta) | ~38 | CH-OH, CH₂ (beta), CH₂ (gamma) |

| CH₂ (beta) | ~1.3 | CH₂ (alpha), CH₂ (gamma) | ~28 | CH₂ (alpha), CH₂ (gamma), CH₃ |

| CH₂ (gamma) | ~1.3 | CH₂ (beta), CH₃ | ~22 | CH₂ (beta), CH₃ |

| CH₃ | ~0.9 | CH₂ (gamma) | ~14 | CH₂ (beta), CH₂ (gamma) |

Infrared and Raman Spectroscopic Analysis of Vibrational Modes

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring will appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the pentyl group will be observed in the 2850-2960 cm⁻¹ range. The C-O stretching vibration of the secondary alcohol is expected to produce a strong band in the 1050-1150 cm⁻¹ region. The presence of the bromine atom on the aromatic ring would give rise to a C-Br stretching vibration, typically found at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. For this compound, the symmetric stretching of the benzene ring would be a prominent feature. The C-H stretching vibrations of both the aromatic and aliphatic parts of the molecule will also be observable.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H Stretch | 3200-3600 (broad) | IR |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850-2960 | IR, Raman |

| C-O Stretch | 1050-1150 | IR |

| Aromatic C=C Stretch | 1450-1600 | IR, Raman |

| C-Br Stretch | 500-600 | IR, Raman |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₁₁H₁₅BrO), the molecular ion peak (M⁺) in the mass spectrum would be expected at m/z values corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br), resulting in two peaks of nearly equal intensity separated by two mass units.

The fragmentation of this compound under electron ionization (EI) is expected to follow characteristic pathways for benzylic alcohols. A common fragmentation is the alpha-cleavage, involving the breaking of the bond between the carbinol carbon and the pentyl chain. This would lead to the formation of a stable benzylic cation. Another likely fragmentation is the loss of a water molecule (dehydration) from the molecular ion.

Predicted Fragmentation Pattern:

| Fragment Ion | m/z (for ⁷⁹Br / ⁸¹Br) | Origin |

| [M]⁺ | 242 / 244 | Molecular Ion |

| [M - H₂O]⁺ | 224 / 226 | Dehydration |

| [C₇H₆BrO]⁺ | 199 / 201 | Alpha-cleavage (loss of C₄H₉ radical) |

| [C₇H₆Br]⁺ | 183 / 185 | Loss of H₂O and CO from fragment at 199/201 |

| [C₆H₄Br]⁺ | 155 / 157 | Loss of CHO from benzylic cation |

| [C₅H₁₁]⁺ | 71 | Pentyl cation |

X-ray Crystallography for Solid-State Structure Determination

For 1-(4-bromophenyl)but-3-yn-1-one, the crystal structure reveals a planar geometry of the core structure. nih.gov In the case of this compound, the molecule would be non-planar due to the sp³ hybridized carbinol carbon and the flexible pentyl chain. In the solid state, it is expected that the molecules would pack in a way that maximizes intermolecular interactions. A crucial interaction would be hydrogen bonding between the hydroxyl groups of adjacent molecules, leading to the formation of chains or more complex networks. The bromophenyl groups would likely engage in intermolecular interactions such as π-π stacking and halogen bonding.

Crystallographic Data for a Related Compound: 1-(4-bromophenyl)but-3-yn-1-one nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.1234 (5) |

| b (Å) | 5.4321 (3) |

| c (Å) | 16.7890 (9) |

| β (°) | 104.567 (2) |

| Volume (ų) | 892.12 (8) |

Thermal Analysis (e.g., TGA, DSC) for Phase Transitions and Stability

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of materials.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would be expected to show a single-step degradation, indicating its volatilization or decomposition upon heating. The onset of this mass loss would define the upper limit of its thermal stability.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. A DSC thermogram of this compound would reveal its melting point as an endothermic peak. Other phase transitions, such as crystallization or glass transitions, could also be detected.

For a related derivative, 1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl) prop-2-en-1-one, thermal analysis showed a melting point at 140 °C and the onset of degradation at 230 °C. researchgate.net This suggests that bromophenyl compounds can possess significant thermal stability.

Representative Thermal Analysis Data for a Bromophenyl Derivative researchgate.net

| Technique | Observation | Temperature (°C) |

| DSC | Melting Point (Endotherm) | 140 |

| TGA | Onset of Degradation | 230 |

| TGA | Complete Mass Loss | 320 |

Computational and Theoretical Studies of 1 4 Bromophenyl Pentan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

A theoretical study on (RS)-(4-Bromophenyl)(pyridine-2yl)methanol, conducted at the B3LYP/6-311+G(d,p) level of theory, provides a framework for understanding the electronic properties of similar structures. scispace.com The analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting reactivity. The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. For the analogous compound, the calculated HOMO-LUMO energy gap was found to be 5.302 eV. scispace.com This relatively large gap suggests good kinetic stability.

The distribution of these frontier orbitals is also significant. In molecules of this type, the HOMO is typically localized on the electron-rich aromatic ring, particularly the phenyl group, while the LUMO is often distributed over the entire molecule, including the alcohol functional group. This distribution suggests that the initial sites for electrophilic attack are likely to be on the bromophenyl ring, whereas nucleophilic attack might be directed towards the carbon atom attached to the hydroxyl group.

Furthermore, the molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For 1-(4-Bromophenyl)pentan-1-ol, the MEP would be expected to show a region of negative potential (red) around the oxygen atom of the hydroxyl group, indicating a site susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be anticipated around the hydrogen atoms, particularly the hydroxyl proton.

Table 1: Calculated Electronic Properties of an Analogous Compound, (RS)-(4-Bromophenyl)(pyridine-2yl)methanol

| Parameter | Value |

| HOMO Energy | Not specified in abstract |

| LUMO Energy | Not specified in abstract |

| HOMO-LUMO Energy Gap | 5.302 eV |

Data sourced from a DFT study at the B3LYP/6-311+G(d,p) level of theory. scispace.com

Conformational Analysis and Molecular Modeling

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional structure and conformational preferences. Conformational analysis and molecular modeling are computational techniques used to explore the potential energy surface of a molecule and identify its stable conformers.

Molecular mechanics calculations are a common starting point for conformational analysis due to their computational efficiency. nih.gov These methods can systematically rotate the rotatable bonds in this compound—specifically the C-C bonds in the pentyl chain and the C-C bond connecting the pentyl chain to the phenyl ring—to generate a multitude of possible conformations. The energies of these conformers are then minimized to identify the low-energy structures.

For a more accurate determination of the relative energies of the stable conformers, higher-level quantum chemical methods, such as DFT, are employed. These calculations would likely reveal that the most stable conformers of this compound are those that minimize steric hindrance. The bulky bromophenyl group and the pentyl chain will arrange themselves to be as far apart as possible. Furthermore, intramolecular hydrogen bonding between the hydroxyl group and the π-electron system of the phenyl ring, though likely weak, could play a role in stabilizing certain conformations.

The orientation of the pentyl chain can adopt various staggered conformations (anti and gauche) relative to the bromophenyl ring. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is crucial for understanding the molecule's behavior in solution.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides a powerful lens through which to view the intricate details of chemical reactions at the molecular level. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the activation energies required to transform reactants into products. mdpi.com While specific reaction mechanisms involving this compound have not been computationally elucidated in the literature, we can hypothesize potential pathways for common reactions of secondary alcohols.

One such reaction is the oxidation of the secondary alcohol to a ketone, 1-(4-bromophenyl)pentan-1-one. A computational study of this reaction would involve modeling the interaction of this compound with an oxidizing agent. The mechanism would likely proceed through a transition state where the hydroxyl proton and the proton on the adjacent carbon are abstracted. DFT calculations could be used to determine the geometry of this transition state and the associated activation energy, providing insights into the reaction kinetics.

Another potential reaction is dehydration to form an alkene. This acid-catalyzed reaction would involve protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate. Subsequent elimination of a proton would yield the alkene. Computational modeling could be used to assess the stability of the intermediate carbocation and the barriers to its formation and subsequent reaction, thus predicting the feasibility and regioselectivity of the dehydration process.

Table 2: Hypothetical Reaction Intermediates in Reactions of this compound

| Reaction | Intermediate/Transition State | Key Features |

| Oxidation | Chromium ester (e.g., with PCC) | Formation of a bond between the alcohol oxygen and the oxidizing agent. |

| Dehydration | Secondary carbocation | A planar, sp² hybridized carbon atom with a positive charge. |

Prediction of Spectroscopic Parameters (e.g., NMR shielding, IR frequencies)

Computational chemistry is increasingly used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

Infrared (IR) Frequencies: Theoretical vibrational frequencies can be calculated using DFT methods. These calculations provide a set of normal modes and their corresponding frequencies. While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be scaled to provide excellent agreement with experimental data. For this compound, the calculated IR spectrum would be expected to show characteristic peaks for the O-H stretch of the alcohol, the C-H stretches of the aromatic ring and the alkyl chain, the C=C stretches of the aromatic ring, and the C-O stretch of the alcohol. A study on the analogous (RS)-(4-Bromophenyl)(pyridine-2yl)methanol reported C-H stretching vibrations in the region of 3110–3069 cm⁻¹ and C-C stretching modes between 1583 cm⁻¹ and 1559 cm⁻¹. scispace.com

Nuclear Magnetic Resonance (NMR) Shielding: The prediction of NMR chemical shifts is a more computationally intensive task but can be achieved with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT. mdpi.com The calculation of NMR shielding tensors, which are then converted to chemical shifts by referencing to a standard (e.g., tetramethylsilane), can help to assign complex spectra and distinguish between different isomers or conformers. For this compound, calculations could predict the chemical shifts of the protons and carbons in the molecule. For the closely related 1-(4-bromophenyl)propan-1-ol, the proton attached to the carbon bearing the hydroxyl group is reported as a triplet at δ 4.48 ppm. The aromatic protons would be expected to appear in the downfield region of the ¹H NMR spectrum, while the aliphatic protons of the pentyl chain would be found in the upfield region.

Table 3: Predicted and Experimental Spectroscopic Data for Similar Compounds

| Spectroscopic Technique | Functional Group/Proton | Predicted/Reported Value |

| IR Spectroscopy | C-H stretch (aromatic) | 3110–3069 cm⁻¹ scispace.com |

| IR Spectroscopy | C=C stretch (aromatic) | 1583-1559 cm⁻¹ scispace.com |

| ¹H NMR Spectroscopy | CH-OH | δ 4.48 ppm (triplet) |

Note: IR data is for (RS)-(4-Bromophenyl)(pyridine-2yl)methanol scispace.com and NMR data is for 1-(4-bromophenyl)propan-1-ol.

Applications of 1 4 Bromophenyl Pentan 1 Ol in Research and Industry Excluding Clinical/medical

Role as a Key Intermediate in Fine Chemical Synthesis

In the field of fine chemical synthesis, which focuses on the production of complex, pure chemical substances in limited quantities, 1-(4-Bromophenyl)pentan-1-ol stands out as a significant intermediate. Organic synthesis relies on the strategic use of such versatile chemical building blocks to construct elaborate molecular architectures from simpler starting materials. nbinno.com The structure of this compound offers two distinct points of chemical reactivity: the secondary alcohol group and the bromine-substituted aromatic ring.

The hydroxyl (-OH) group can undergo a variety of classical transformations, including oxidation to the corresponding ketone (1-(4-bromophenyl)pentan-1-one), esterification with carboxylic acids, or conversion into an ether. These reactions are fundamental in building larger molecular frameworks.

Simultaneously, the bromine atom on the phenyl ring provides a handle for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. It is particularly well-suited for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This dual reactivity allows for a modular approach to synthesis, where different fragments can be sequentially or selectively added to the molecule. For instance, the hydroxyl group could be protected, the bromophenyl group could undergo a Suzuki coupling to form a biphenyl (B1667301) derivative, and then the hydroxyl group could be deprotected and oxidized to yield a more complex ketone. This strategic utility makes it a valuable precursor in multi-step syntheses of specialized organic compounds for various industrial applications, including agrochemicals and specialty chemicals. nbinno.comresearchgate.net

Precursor for Advanced Materials and Polymers

The structural features of this compound make it a promising precursor for the synthesis of advanced materials and polymers with tailored properties. The development of high-performance materials is a rapidly growing field, driven by the demand for materials with specific functions in electronics, biomedicine, and environmental applications. nih.gov

The presence of the bromophenyl group is particularly advantageous for creating conjugated polymers. Through reactions like Suzuki or Stille coupling, the aromatic rings can be linked together to form long, conjugated chains. Such polymers are often semiconductors and are investigated for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The pentanol (B124592) side chain can influence the final properties of the polymer, such as its solubility, processability, and thin-film morphology—all critical factors for device performance. nih.gov

Furthermore, the alcohol functional group allows for the incorporation of this molecule into polyesters or polyethers through condensation polymerization. By reacting this compound with diacids or diols, new polymers can be synthesized. The bulky, bromine-containing side group would be expected to impact the polymer's physical properties, potentially increasing its glass transition temperature, altering its crystallinity, and enhancing flame retardancy due to the presence of bromine. This versatility allows for the design of new materials with specific thermal, mechanical, or electronic characteristics.

Applications in Catalysis and Ligand Design

While this compound is not itself a catalyst or a ligand, its chiral nature makes it an important starting material for the synthesis of chiral ligands, which are essential components in asymmetric catalysis. mdpi.com Asymmetric catalysis is a powerful tool for producing enantiomerically pure compounds, a critical need in many areas of chemical manufacturing.

The key to its utility in this area is the stereocenter at the carbon atom bearing the hydroxyl group. By starting with an enantiomerically pure form of this compound (either the (R)- or (S)-enantiomer), chemists can synthesize chiral ligands where this stereocenter influences the three-dimensional environment around a metal catalyst.

The synthesis of such ligands typically involves several steps. For example, the hydroxyl group can be converted into a better leaving group, allowing for substitution with a phosphine (B1218219) group to create a chiral phosphine ligand. Alternatively, the aromatic ring can be further functionalized. The bromine atom can be replaced with other coordinating groups through lithiation followed by quenching with an appropriate electrophile. The resulting chiral ligands can then be complexed with transition metals (like rhodium, palladium, or iridium) to create catalysts that can direct a chemical reaction to produce one enantiomer of a product over the other with high selectivity. The specific structure of the ligand, including the steric bulk of the pentyl group and the electronic nature of the bromophenyl ring, plays a crucial role in the efficiency and selectivity of the final catalyst.

Chiral Building Block in Asymmetric Synthesis

In asymmetric synthesis, the goal is to construct a complex chiral molecule with a specific three-dimensional arrangement of its atoms. One of the most effective strategies to achieve this is to use a "chiral building block" or "chiral synthon"—a smaller, enantiomerically pure molecule that is incorporated into the final product. nih.govsigmaaldrich.com Enantiomerically pure (R)- or (S)-1-(4-Bromophenyl)pentan-1-ol serves as an excellent example of such a building block.

The primary advantage of using a chiral building block is that the stereochemistry is already set at one or more positions. The synthetic chemist's task is then to build the rest of the molecule around this chiral core without disturbing the existing stereocenter. Chiral alcohols, in particular, are key building blocks for the synthesis of a wide range of valuable chiral compounds.

The transformations involving this compound as a chiral building block are diverse. The hydroxyl group can be used to form esters or ethers, or it can be replaced with other functional groups with inversion or retention of configuration, depending on the reaction mechanism (e.g., S N 2 or S N 1 type reactions). This allows the defined stereocenter to be integrated into a larger molecular target, controlling the stereochemical outcome of subsequent steps.

| Reaction Type | Reagent/Conditions | Product Type | Significance in Asymmetric Synthesis |

| Asymmetric Reduction | Chiral Catalyst (e.g., CBS reagent) + BH₃ | (R)- or (S)-1-(4-Bromophenyl)pentan-1-ol | Produces the enantiomerically pure chiral building block from the prochiral ketone. |

| Mitsunobu Reaction | DEAD, PPh₃, Nucleophile (e.g., HN₃, RCO₂H) | Azides, Esters | Allows for the inversion of the stereocenter, providing access to the opposite enantiomer of a derivative. |

| Williamson Ether Synthesis | NaH, then R-X | Chiral Ethers | Forms a new C-O bond while retaining the original stereochemistry at the chiral center. |

| Oxidation | PCC, Swern, or Dess-Martin Oxidation | 1-(4-Bromophenyl)pentan-1-one | Removes the stereocenter; useful if the chiral alcohol was used to direct a diastereoselective reaction on another part of the molecule before being removed. |

| Cross-Coupling | Pd catalyst, boronic acid (Suzuki) | Chiral biaryl alcohols | Modifies the aromatic ring while leaving the chiral alcohol center intact. |

This table illustrates potential synthetic transformations and is for informational purposes.

By leveraging this compound as a chiral starting material, chemists can devise more efficient and predictable synthetic routes to complex, single-enantiomer target molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.